Chrysoobtusin

Catalog No.
S606647
CAS No.
70588-06-6
M.F
C19H18O7
M. Wt
358.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chrysoobtusin

CAS Number

70588-06-6

Product Name

Chrysoobtusin

IUPAC Name

2-hydroxy-1,6,7,8-tetramethoxy-3-methylanthracene-9,10-dione

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

InChI

InChI=1S/C19H18O7/c1-8-6-9-12(18(25-4)14(8)20)16(22)13-10(15(9)21)7-11(23-2)17(24-3)19(13)26-5/h6-7,20H,1-5H3

InChI Key

ZMDXTRSTKHTSCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC)OC)OC

Chrysoobtusin is a monohydroxyanthraquinone compound, primarily found in plants such as Senna obtusifolia and Senna tora. Its chemical formula is C19H18O7, and it belongs to a class of compounds known for their diverse biological activities and potential therapeutic applications. Chrysoobtusin is characterized by its unique structure, which contributes to its various pharmacological properties, including antioxidant and anticancer effects .

Research suggests Chrysoobtusin might possess antimutagenic properties. One study indicates it could decrease the number of mutations caused by aflatoxin B1, a known mutagen []. However, the exact mechanism by which Chrysoobtusin interacts with mutagens or biological systems remains unclear and requires further research.

  • Toxicity: Data on the specific toxicity of Chrysoobtusin is limited. However, considering its origin from Senna plants, which can have laxative effects, potential gastrointestinal side effects cannot be ruled out [].
  • Flammability & Reactivity: Information on flammability and reactivity of Chrysoobtusin is currently unavailable.
Typical of anthraquinones, including:

  • Oxidation-Reduction Reactions: Chrysoobtusin can be oxidized to form reactive intermediates that may participate in further reactions, such as forming radicals.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to yield simpler phenolic compounds.
  • Substitution Reactions: The hydroxyl group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

These reactions are significant for understanding its reactivity and potential modifications for enhanced biological activity.

Chrysoobtusin exhibits a range of biological activities:

  • Antioxidant Activity: It has shown significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress .
  • Cytotoxic Effects: Studies indicate that chrysoobtusin has cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and SGC7901 (gastric cancer), with IC50 values ranging from 10.5 to 15.8 μg/mL .
  • Antidiabetic Activity: It has been reported to exhibit antidiabetic effects by influencing glucose metabolism and insulin sensitivity .
  • Antiplatelet Aggregation: Chrysoobtusin has demonstrated the ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits .

Chrysoobtusin can be synthesized through various methods:

  • Extraction from Natural Sources: It is commonly isolated from plant materials using solvent extraction techniques, particularly from Senna species.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials such as anthraquinone derivatives undergoing hydroxylation reactions. Specific synthetic routes can vary based on desired purity and yield.

Chrysoobtusin has several applications in different fields:

  • Pharmaceuticals: Due to its anticancer and antioxidant properties, it is being explored for use in drug formulations aimed at treating various diseases.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in cosmetic products aimed at skin protection and anti-aging.
  • Food Industry: It may be used as a natural preservative due to its antimicrobial properties.

Chrysoobtusin shares structural similarities with other anthraquinone derivatives. Here are some notable compounds for comparison:

Compound NameStructure TypeBiological ActivityUnique Features
EmodinAnthraquinoneAnticancer, laxativeStronger laxative effects
ChrysophanolAnthraquinoneAntioxidant, antimicrobialExhibits stronger antimicrobial properties
Aurantio-obtusinAnthraquinoneAnticancer, hepatotoxicityKnown for hepatotoxic effects
ObtusinAnthraquinoneAnticancerLess potent than chrysoobtusin
PhyscionAnthraquinoneAntioxidantExhibits anti-inflammatory properties

Chrysoobtusin's unique combination of antioxidant and anticancer properties distinguishes it within this group, making it a valuable compound for further research and potential therapeutic applications .

Biosynthetic Pathways in Cassia Species

The biosynthesis of chrysoobtusin in Cassia species follows established anthraquinone biosynthetic routes that have been extensively characterized in plant systems [23] [24]. Two primary biosynthetic pathways contribute to anthraquinone production in plants: the polyketide pathway and a combination of shikimate and mevalonate pathways [23]. Recent genomic studies have provided evidence that the polyketide pathway predominantly governs anthraquinone biosynthesis in Senna species, with type III polyketide synthase enzymes catalyzing successive decarboxylative condensations of malonyl-coenzyme A to produce octaketide chains [23].

The shikimate pathway contributes essential precursors through chorismate formation, which serves as a critical branch point for aromatic compound biosynthesis [24] [25]. Isochorismate synthase represents the key regulatory enzyme that channels chorismate toward anthraquinone biosynthesis, demonstrating significant correlation with anthraquinone accumulation under various environmental conditions [24]. The regulatory control of this enzyme system directly influences the production levels of chrysoobtusin and related compounds in plant tissues [24].

The biosynthetic process involves multiple enzymatic steps, including oxidoreductases and transferases that facilitate the tailoring of basic anthraquinone structures into specialized derivatives [23]. UDP-glycosyltransferases play particularly important roles in the modification of chrysoobtusin to produce various glycosidic forms that enhance compound stability and bioavailability [23]. The temporal regulation of these biosynthetic genes demonstrates coordinate expression patterns that align with compound accumulation during specific developmental stages [23].

Distribution in Senna obtusifolia and Related Taxa

Chrysoobtusin demonstrates distinctive taxonomic distribution patterns within the Cassia-Senna complex, with research establishing its exclusive occurrence in Cassia tora while being absent from Cassia obtusifolia [5]. This differential distribution represents a significant phytochemical marker that supports the taxonomic distinction between these closely related species [5]. Conversely, compounds such as obtusin, obtusifolin, and stigmasterol remain confined exclusively to Cassia obtusifolia, establishing clear chemical demarcation between the taxa [5].

The geographic distribution of Senna obtusifolia spans multiple continents, with native populations occurring throughout tropical South America, and naturalized populations extending across North America, Asia, Africa, and Oceania [9] [10]. The species demonstrates particular abundance in coastal and sub-coastal districts of northern Queensland and the Northern Territory in Australia, with additional populations recorded in central Queensland and northern Western Australia [9]. In Africa, Senna obtusifolia maintains established populations in Kenya, Tanzania, and Uganda, with particular concentration in coastal and central regions [11].

Geographic RegionDistribution StatusHabitat PreferencePopulation Density
Tropical South AmericaNativeDisturbed sites, waterwaysHigh
North AmericaNaturalizedAgricultural areas, roadsidesModerate
Northern AustraliaNaturalizedCoastal districts, floodplainsHigh
East AfricaInvasive/NaturalizedRiparian zones, croplandsVariable
Southeast AsiaNaturalizedTropical lowlandsModerate

The climatic factors governing distribution patterns include specific bioclimatic variables, with Bio6 (minimum temperature of coldest month) and Bio14 (precipitation of driest month) serving as crucial determinants for Senna obtusifolia habitat suitability [16]. Climate modeling indicates that suitable habitats for the species encompass approximately 189.69 × 10⁴ square kilometers globally under current conditions [16].

Seasonal and Ecological Influences on Production

Environmental factors exert substantial influence on chrysoobtusin production and accumulation patterns in plant tissues [12] [13]. Seasonal variations significantly affect the phytochemical composition of Senna species, with distinct differences observed between rainy and dry seasons [13]. Research conducted in Nigeria demonstrated that environmental conditions during early rainfall periods promote enhanced nutrient and secondary metabolite accumulation in plant tissues [13].

Climate conditions represent the primary environmental driver influencing chrysoobtusin production levels [12]. Rangelands in semi-arid zones demonstrate higher invasion rates by Senna obtusifolia compared to humid zones, suggesting that drought stress conditions may enhance secondary metabolite production as adaptive responses [12]. The interaction between climatic factors and biotic pressures, particularly grazing intensity, creates complex regulatory effects on compound biosynthesis [12].

Temperature fluctuations between seasons demonstrate measurable impacts on metabolite concentrations [13]. Average temperature ranges from 16.3 degrees Celsius during harmattan seasons to 44.7 degrees Celsius during hot seasons significantly influence biosynthetic pathway activity [13]. Relative humidity variations between 16 and 55.5 percent contribute additional environmental pressure that affects secondary metabolite accumulation patterns [13].

Environmental FactorOptimal RangeEffect on ProductionSeasonal Pattern
Temperature25-35°CEnhanced biosynthesisPeak during warm months
Humidity40-60%Moderate increaseVariable with rainfall
Precipitation550-630 mmSupports plant growthConcentrated in rainy season
Light exposureFull sunMaximum productionConsistent in tropics

Soil conditions and habitat characteristics further modulate chrysoobtusin production levels [13]. Fadama (floodplain) locations demonstrate different metabolite profiles compared to upland sites, with clayey, hydromorphic soils providing enhanced nutrient availability that supports increased secondary metabolite biosynthesis [13]. The interaction between leaf age and environmental conditions reveals that younger leaves typically contain higher concentrations of bioactive compounds compared to mature foliage [13].

Co-occurring Metabolites in Plant Matrices

Chrysoobtusin occurs within complex phytochemical matrices that include numerous structurally related and functionally diverse secondary metabolites [4] [8] [18]. The comprehensive chemical profile of Senna obtusifolia encompasses multiple classes of bioactive compounds, including anthraquinones, naphthopyrones, flavonoids, terpenoids, and steroid derivatives [18] [21].

The anthraquinone fraction represents the most extensively characterized component group, featuring compounds such as emodin, chrysophanol, physcion, obtusifolin, obtusin, aurantio-obtusin, aloe-emodin, and questin [8] [18]. These compounds demonstrate structural similarities to chrysoobtusin while exhibiting distinct pharmacological properties and biosynthetic origins [8]. Glycosidic forms of these anthraquinones, including gluco-obtusifolin, gluco-aurantio-obtusin, and chryso-obtusin-2-glucoside, provide enhanced water solubility and modified bioactivity profiles [18].

Compound ClassRepresentative CompoundsConcentration RangeTissue Distribution
AnthraquinonesEmodin, Chrysophanol, Physcion1-2% of seed weightSeeds > Leaves > Roots
NaphthopyronesToralactone, Rubrofusarin0.5-1% of total extractSeeds, Leaves
FlavonoidsKaempferol, Quercetin1.18-2.68%Leaves, Stems
TerpenoidsLupeol, β-sitosterol0.8-1.5%All tissues
AlkaloidsVarious nitrogen compounds1.24-4.06%Leaves, Seeds

Naphthopyrone compounds constitute another significant metabolite group, including toralactone, torachrysone, rubrofusarin, and their various glycosidic derivatives [4] [8]. These compounds demonstrate distinct biosynthetic origins compared to anthraquinones while contributing to the overall biological activity profile of plant extracts [8]. The structural diversity within this group includes compounds such as cassiaside, cassiaside B, cassiaside C, and their respective oligosaccharide conjugates [8].

The flavonoid component encompasses kaempferol, quercetin, and leucocyanidin derivatives that provide antioxidant properties and contribute to plant defense mechanisms [18] [21]. Terpenoid compounds, including lupeol, betulinic acid, α-amyrin, and various sterol derivatives, represent additional metabolite classes that demonstrate synergistic interactions with anthraquinone compounds [18]. The presence of alkaloids, saponins, tannins, and phenolic acids further enriches the chemical complexity of plant matrices containing chrysoobtusin [19] [20] [21].

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

358.10525291 g/mol

Monoisotopic Mass

358.10525291 g/mol

Heavy Atom Count

26

Melting Point

219 - 220 °C

Other CAS

70588-06-6

Wikipedia

Chryso-obtusin

Dates

Last modified: 08-15-2023

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